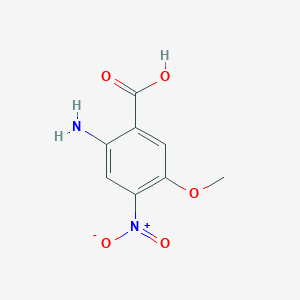

2-Amino-4-nitro-5-methoxybenzoic Acid

Overview

Description

2-Amino-4-nitro-5-methoxybenzoic Acid is a chemical compound with the CAS Number: 196194-99-7 . It has a molecular weight of 212.16 and its linear formula is C8H8N2O5 .

Molecular Structure Analysis

The molecular structure of 2-Amino-4-nitro-5-methoxybenzoic Acid is represented by the linear formula C8H8N2O5 . The average mass is 212.160 Da and the monoisotopic mass is 212.043320 Da .Physical And Chemical Properties Analysis

2-Amino-4-nitro-5-methoxybenzoic Acid is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

Stability and Degradation Studies

2-Amino-4-nitro-5-methoxybenzoic Acid, as part of the degradation products of nitisinone, shows considerable stability under various experimental conditions, such as different pH levels, temperatures, and exposure to ultraviolet radiation. This stability is crucial for understanding the environmental and biological impacts of nitisinone and its by-products. Specifically, the study by Barchańska et al. (2019) utilized liquid chromatography coupled with mass spectrometry (LC-MS/MS) to identify the stability and degradation pathways of nitisinone, highlighting the formation of stable degradation products like 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) under conditions similar to human gastric juice (Barchańska et al., 2019).

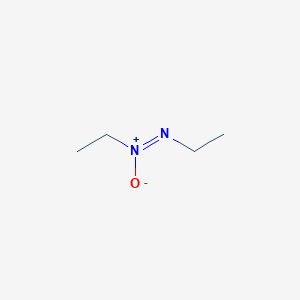

Synthesis and Biological Activity of Conjugates

Research on conjugates of natural compounds with nitroxyl radicals demonstrates that introducing a nitroxyl fragment into a molecule can lead to enhanced biological activity or its modification. This synthesis approach has been applied across various natural compounds classes, including amino acids, to create pharmacological agents with reduced toxicity or increased selective cytotoxicity. The work by Grigor’ev, Tkacheva, and Morozov (2014) summarizes the synthesis and biological activities of these conjugates, providing insights into the potential therapeutic applications of modified natural compounds, including those related to 2-Amino-4-nitro-5-methoxybenzoic Acid (Grigor’ev, Tkacheva, & Morozov, 2014).

Applications in Sensing Technologies

The development of nanostructured luminescent micelles for sensing applications represents an innovative use of 2-Amino-4-nitro-5-methoxybenzoic Acid and related compounds. These micelles can act as efficient probes for detecting toxic and hazardous materials, including nitroaromatic and nitramine explosives. The review by Paria et al. (2022) critically summarizes the application of luminescent micelles in sensing, highlighting the potential of such materials in forensic applications and the design of next-generation smart nanomaterials for detecting explosives (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, indicating potential hazards if ingested, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

Mechanism of Action

Target of Action

It’s known that the compound can affect the respiratory system .

Mode of Action

Biochemical Pathways

The compound is used in the synthesis of various complex molecules, suggesting that it may influence multiple biochemical pathways .

properties

IUPAC Name |

2-amino-5-methoxy-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGOTDAQMBDEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611724 | |

| Record name | 2-Amino-5-methoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-nitro-5-methoxybenzoic Acid | |

CAS RN |

196194-99-7 | |

| Record name | 2-Amino-5-methoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d][1,3]dioxol-4-ylmethanamine](/img/structure/B112153.png)

![2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one](/img/structure/B112169.png)